molecular formula C15H14F3N3O3 B2512927 5-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-4-carboxamide CAS No. 1428367-08-1

5-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-4-carboxamide

Cat. No.: B2512927
CAS No.: 1428367-08-1
M. Wt: 341.29
InChI Key: WTXYFQOGUQJESH-UHFFFAOYSA-N
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Description

5-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14F3N3O3 and its molecular weight is 341.29. The purity is usually 95%.
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Scientific Research Applications

Polyamide Synthesis and Characterization

Research on polyamides derived from related compounds has shown significant advancements in materials science. For instance, polyamides synthesized from imidazole derivatives demonstrate amorphous characteristics, good thermal stability, and solubility in a wide range of solvents. These materials exhibit intramolecular hydrogen bonding, which enhances their stability and utility in various applications (Bouck & Rasmussen, 1993).

Synthesis and Characterization of Anticancer Compounds

The synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives, structurally related to the compound , have been explored for their potential anticancer properties. These studies have led to the development of compounds with significant in vitro cytotoxic activity against cancer cells, offering insights into novel therapeutic agents (Hassan, Hafez, & Osman, 2014).

Catalyzed Bond Activation for Amino Acid Derivatives

In organic chemistry, the catalyzed activation of C-H bonds has emerged as a crucial strategy for the synthesis of complex molecules. Studies have shown that derivatives similar to the compound in focus can direct catalyzed activation of γ-C(sp³)-H bonds, leading to the efficient synthesis of γ-substituted non-natural amino acids. This process highlights the compound's potential role in synthesizing novel amino acid derivatives with applications in pharmaceuticals and material science (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).

Herbicidal Activity

Research into 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, which share a structural similarity with the compound , has uncovered significant herbicidal activity. These compounds demonstrate both preemergent and postemergent herbicidal efficacy against a range of broadleaf and narrowleaf weeds, suggesting the potential agricultural applications of such chemicals (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).

Properties

IUPAC Name

5-methyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c1-9-12(7-20-24-9)14(23)21-11-4-2-10(3-5-11)6-13(22)19-8-15(16,17)18/h2-5,7H,6,8H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXYFQOGUQJESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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